2-(2,4-Bis(benzyloxy)phenyl)ethanol
Overview
Description
2-(2,4-Bis(benzyloxy)phenyl)ethanol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)phenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(benzyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(2,4-Bis(benzyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,4-Bis(benzyloxy)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- N-[4-(Benzyloxy)phenyl]glycinamide
Uniqueness
2-(2,4-Bis(benzyloxy)phenyl)ethanol is unique due to the presence of two benzyloxy groups, which can enhance its reactivity and binding properties compared to similar compounds with only one benzyloxy group .
Properties
Molecular Formula |
C22H22O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2,4-bis(phenylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |
InChI Key |
IAHHRHLYTXSSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.